molecular formula C11H13N3O2 B13115554 1,3,3-Trimethyl-5-nitroindolin-2-imine

1,3,3-Trimethyl-5-nitroindolin-2-imine

Cat. No.: B13115554
M. Wt: 219.24 g/mol
InChI Key: YYAOOWRLLURMHE-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-5-nitroindolin-2-imine is a compound belonging to the indoline class of chemicals. It has the molecular formula C11H13N3O2 and a molecular weight of 219.23 g/mol . This compound is characterized by the presence of a nitro group at the 5-position and three methyl groups at the 1, 3, and 3 positions of the indoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-5-nitroindolin-2-imine can be synthesized through the Fischer indole synthesis method. This involves the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions . For instance, the reaction of o,p-nitrophenylhydrazines with 2-methylcyclohexanone in acetic acid at reflux conditions yields 2,3,3-trimethyl-5-nitroindolenine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis reactions. These methods utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The choice of acid catalyst, such as hydrochloric acid or sulfuric acid, is crucial for the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-5-nitroindolin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,3-Trimethyl-5-nitroindolin-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-5-nitroindolin-2-imine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-5-nitroindolin-2-one
  • 1,3,3-Trimethyl-7-nitroindolin-2-imine
  • 1,3,3-Trimethyl-5-aminoindolin-2-imine

Uniqueness

1,3,3-Trimethyl-5-nitroindolin-2-imine is unique due to the specific positioning of the nitro group at the 5-position and the presence of three methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1,3,3-trimethyl-5-nitroindol-2-imine

InChI

InChI=1S/C11H13N3O2/c1-11(2)8-6-7(14(15)16)4-5-9(8)13(3)10(11)12/h4-6,12H,1-3H3

InChI Key

YYAOOWRLLURMHE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=N)C)C

Origin of Product

United States

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